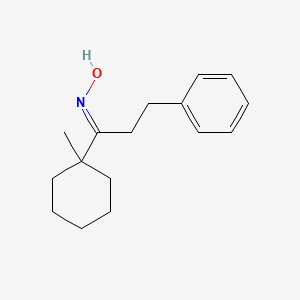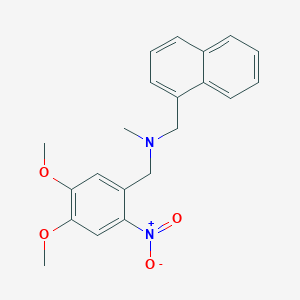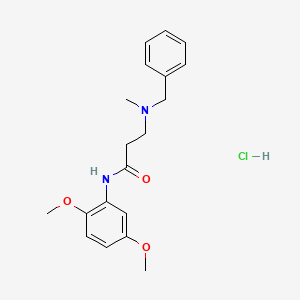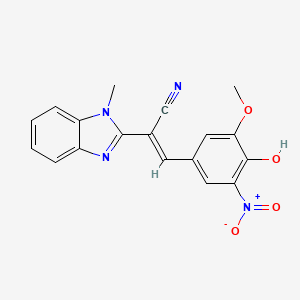![molecular formula C16H28N2O B6037326 N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-butenamide](/img/structure/B6037326.png)
N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-butenamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-butenamide, also known as BCT-197, is a novel small molecule compound that has been gaining attention in the scientific community due to its potential therapeutic applications. BCT-197 has been found to have anti-inflammatory, anti-fibrotic, and anti-tumor properties, making it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-butenamide exerts its anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of genes involved in the inflammatory response. N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-butenamide also inhibits the activation of STAT3, a transcription factor that plays a role in the development of fibrosis and cancer. Additionally, N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-butenamide has been found to induce apoptosis in cancer cells, making it a potential anti-cancer agent.
Biochemical and Physiological Effects
N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-butenamide has been found to have several biochemical and physiological effects. In vitro studies have shown that N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-butenamide inhibits the proliferation of cancer cells and induces apoptosis. In vivo studies have shown that N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-butenamide reduces tumor growth and metastasis in animal models of cancer. N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-butenamide has also been found to reduce fibrosis in animal models of liver and lung fibrosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-butenamide has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-butenamide has been found to have low toxicity and high bioavailability, making it a promising candidate for in vivo studies. However, N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-butenamide has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetics and pharmacodynamics have not been fully characterized. Additionally, the optimal dose and dosing regimen for N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-butenamide have not been established.
Direcciones Futuras
There are several future directions for the research on N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-butenamide. One potential direction is to investigate the efficacy of N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-butenamide in combination with other anti-cancer agents. Another direction is to study the pharmacokinetics and pharmacodynamics of N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-butenamide in animal models and humans. Additionally, the potential therapeutic applications of N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-butenamide in other diseases, such as autoimmune disorders and cardiovascular diseases, should be explored.
Métodos De Síntesis
The synthesis of N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-butenamide involves several steps, including the reaction of 3-buten-1-amine with cyclohexylmethyl chloride to form N-cyclohexylmethyl-3-buten-1-amine. This intermediate is then reacted with piperidine to yield N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-butenamide. The final product is purified through crystallization and recrystallization processes to obtain a high-purity compound.
Aplicaciones Científicas De Investigación
N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-butenamide has been extensively studied for its potential therapeutic applications in various diseases. Inflammation is a common underlying factor in many diseases, including cancer, fibrosis, and autoimmune disorders. N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-butenamide has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. This makes N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-butenamide a potential therapeutic agent for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
N-[1-(cyclohexylmethyl)piperidin-3-yl]but-3-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O/c1-2-7-16(19)17-15-10-6-11-18(13-15)12-14-8-4-3-5-9-14/h2,14-15H,1,3-13H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVBGKQCRRJWHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(=O)NC1CCCN(C1)CC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1H-benzimidazol-2-ylmethyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B6037248.png)
![N-(4-fluorophenyl)-2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B6037252.png)
![N-(4-isopropylphenyl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6037253.png)



![5-[4-(diethylamino)benzylidene]-1-[4-(diethylamino)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6037297.png)
![N-(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)nicotinamide](/img/structure/B6037317.png)
![3,6-diamino-2-benzoyl-4-(2-methylphenyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B6037325.png)
![2-{[5-(4,5-dibromo-2-thienyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B6037332.png)
![2-[(4-chlorophenyl)thio]-N-(2-phenoxyphenyl)acetamide](/img/structure/B6037336.png)

![2-[2-(2,4-dichlorophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B6037348.png)
![2-methoxy-2-phenyl-N-{1-[1-(4,4,4-trifluorobutanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B6037351.png)